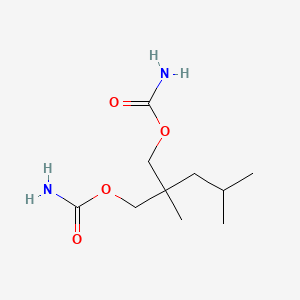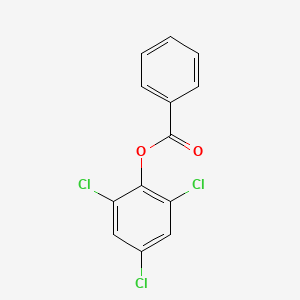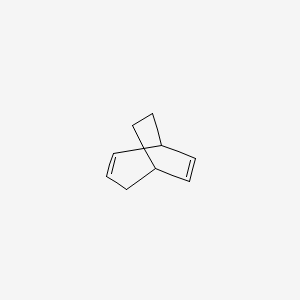
Bicyclo(3.2.2)nona-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(3.2.2)nona-2,6-diene is an organic compound with the molecular formula C₉H₁₂. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings. This compound is of interest in organic chemistry due to its structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)nona-2,6-diene can be synthesized through various methods. One notable method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition followed by thermal cycloreversion yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(3.2.2)nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions, such as bromination, can occur, leading to the formation of dibromides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bromination can be carried out using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Dibromides and other halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo(3.2.2)nona-2,6-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Some derivatives have potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials
Mecanismo De Acción
The mechanism of action of bicyclo(3.2.2)nona-2,6-diene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(3.3.1)nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo(2.2.2)octa-2,5-diene: A smaller bicyclic compound with similar reactivity.
Uniqueness
Bicyclo(3.2.2)nona-2,6-diene is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other bicyclic compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
14993-07-8 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4,6,8-9H,3,5,7H2 |
Clave InChI |
OLNXIBCIPUFDHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CCC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


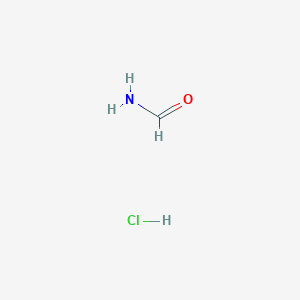
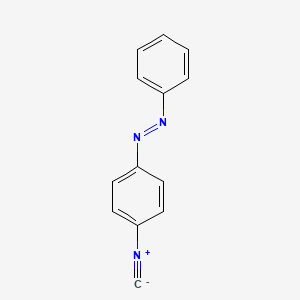
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
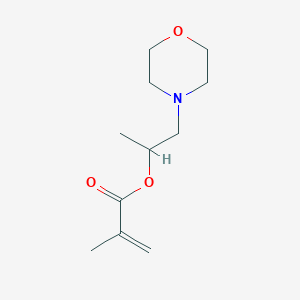
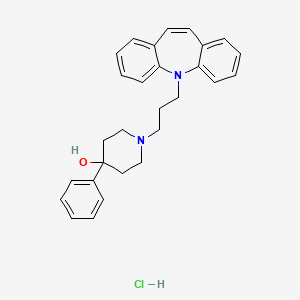
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)

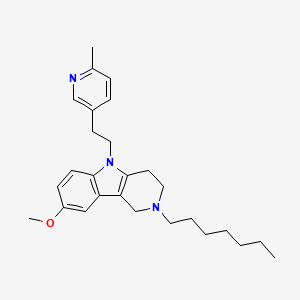
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
